N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chlorophenyl, fluorophenyl, oxadiazole, and pyridazine moieties, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobenzoic acid and 4-fluorobenzaldehyde. These intermediates undergo various reactions, including cyclization, condensation, and substitution, to form the final product. Common reagents used in these reactions include sulfuric acid, methanol, and hydrazine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Exhibits antiviral activity.
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in research and industry, making it a valuable compound for further investigation.
Properties
Molecular Formula |
C19H11ClFN5O3 |
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Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H11ClFN5O3/c20-12-3-1-11(2-4-12)16-18(25-29-24-16)22-19(28)17-15(27)9-10-26(23-17)14-7-5-13(21)6-8-14/h1-10H,(H,22,25,28) |
InChI Key |
LDUBDJZEVCQHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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